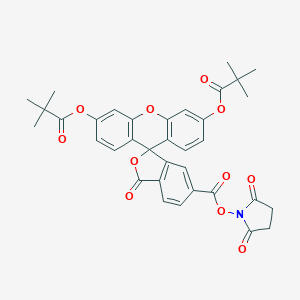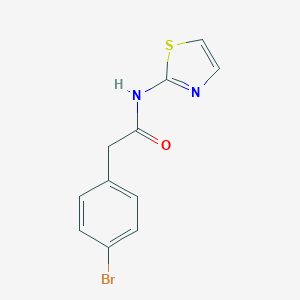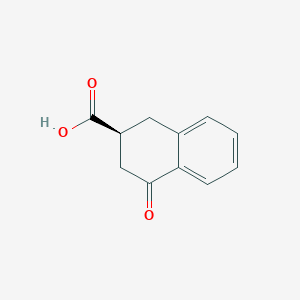
Acide (S)-4-oxo-1,2,3,4-tétrahydronaphtalène-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH . The carboxyl group is polar and tends to make the molecule hydrophilic (water-loving). Carboxylic acids can participate in hydrogen bonding, increasing their stability and raising their boiling points .
Synthesis Analysis
Carboxylic acids can be synthesized through various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . The presence of both these polar groups leads to the formation of hydrogen bonds, which can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including reduction, esterification, and amide formation . They can also react with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar molecules due to the presence of the polar C=O and O-H bonds. They have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Effets antioxydants et pro-oxydants
Outre ses applications thérapeutiques, le composé présente à la fois des effets antioxydants et pro-oxydants. Les chercheurs explorent son impact sur les états rédox dans les cellules tumorales, ce qui pourrait influencer les stratégies de traitement du cancer .
Méthodes analytiques et caractérisation
Les chercheurs ont développé diverses méthodes analytiques pour identifier, séparer et quantifier ce composé. Ces méthodes s'appliquent aux extraits de lichens, au plasma et aux préparations pharmaceutiques .
Systèmes de défense antiviraux
Bien que n'étant pas directement lié à notre composé, la compréhension des signaux des nucléotides cycliques est cruciale. Les systèmes CRISPR de type III utilisent des polymérases spécialisées pour créer des molécules d'oligoadénylate cyclique (cOA) à partir de l'ATP. Ces derniers activent les défenses cellulaires contre les infections virales .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B171263.png)
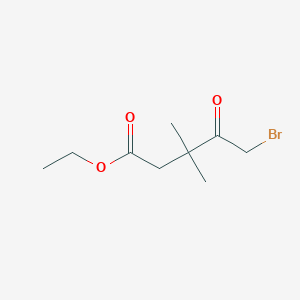




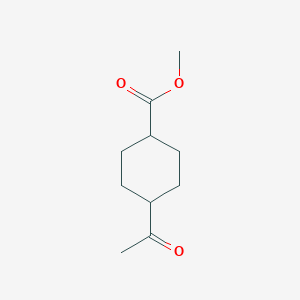
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
